molecular formula C9H12N2O2 B14300985 Benzamide, 5-amino-N-ethyl-2-hydroxy- CAS No. 114259-86-8

Benzamide, 5-amino-N-ethyl-2-hydroxy-

Cat. No.: B14300985
CAS No.: 114259-86-8
M. Wt: 180.20 g/mol
InChI Key: SVFBRDOVQXJGLL-UHFFFAOYSA-N
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Description

Benzamide, 5-amino-N-ethyl-2-hydroxy- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-amino-N-ethyl-2-hydroxy-, the process can be carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its rapid, mild, and efficient nature, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-amino-N-ethyl-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 5-amino-N-ethyl-2-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 5-amino-N-ethyl-2-hydroxy- involves its interaction with specific molecular targets and pathways. As a PARP inhibitor, it mimics nicotinamide and binds to the PARP enzyme, inhibiting its activity and preventing the repair of DNA damage in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Properties

CAS No.

114259-86-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-amino-N-ethyl-2-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-2-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13)

InChI Key

SVFBRDOVQXJGLL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N)O

Origin of Product

United States

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